Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(((methylamino)oxy)methyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(methylaminooxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-16-20-12-14-7-9-17(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3 |
InChI Key |
PQODKCUGJXMFKN-UHFFFAOYSA-N |
Canonical SMILES |
CNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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